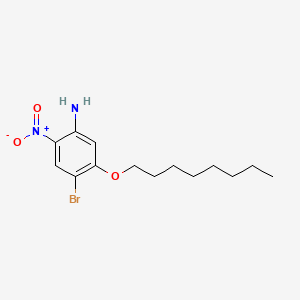

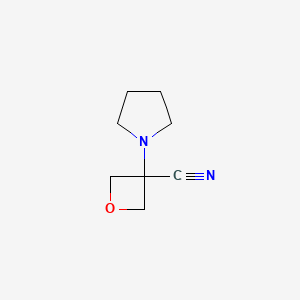

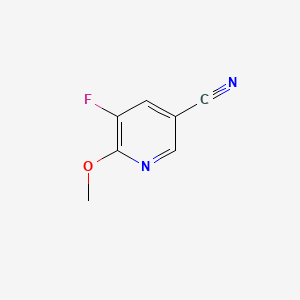

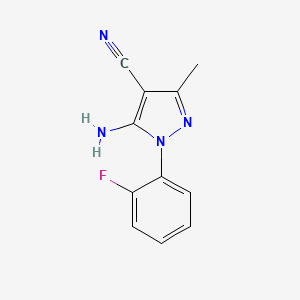

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C11H9FN4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Scientific Research Applications

Antimicrobial Activity

Research on related pyrazole derivatives demonstrates their potential in developing antimicrobial agents. For instance, novel Schiff bases derived from pyrazole-4-carbonitrile derivatives have been synthesized and shown to exhibit significant antimicrobial activity. This suggests that modifications of the core pyrazole-4-carbonitrile structure, such as those found in 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, could potentially lead to new antimicrobial agents (Puthran et al., 2019).

Synthetic Pathways and Derivatives

The compound also serves as a key intermediate in synthetic organic chemistry. Research outlines the synthesis of related pyrazole-4-carbonitrile derivatives, highlighting the versatility of the pyrazole ring in forming a wide array of chemical structures. These synthetic pathways can lead to the development of novel compounds with potential applications in material science, pharmaceuticals, and agricultural chemicals (Ali et al., 2016).

Corrosion Inhibition

A study on corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl environments indicates the potential use of pyrazole-4-carbonitrile derivatives in protecting metals from corrosion. Such applications are crucial in industrial settings where metal longevity is of paramount importance (Abdel Hameed et al., 2020).

Antiviral and Antitumor Activity

Furthermore, derivatives of pyrazole-4-carbonitrile have been evaluated for their antiviral and antitumor activities. This suggests the potential for compounds like 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile to serve as precursors or active compounds in the development of new therapeutic agents (Shamroukh et al., 2007).

Molecular Interactions and Properties

The study of pyrazole-4-carbonitrile derivatives extends into physical chemistry, where their interactions with other molecules and their properties are analyzed. This includes investigations into how these compounds interact with proteins, which is essential for understanding their mechanism of action in biological systems (Wu et al., 2007).

Safety And Hazards

properties

IUPAC Name |

5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBKHEZBLNRZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674524 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1072944-83-2 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.